IC-87114
Overview
Description
IC-87114 is a complex organic compound that combines a purine derivative with a quinazolinone structure
Scientific Research Applications
IC-87114 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: The compound may be used in the development of new materials with specific properties.
Biochemical Analysis
Biochemical Properties
IC-87114 selectively inhibits PI3Kδ and is not sensitive to PI3Kα, β, and γ . In human neutrophils, this compound potently inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated phosphatidylinositol triphosphate (PIP3) biosynthesis and chemotaxis .
Cellular Effects
This compound has been shown to block TNF1α-stimulated elastase exocytosis from neutrophils in a mouse model of inflammation . It also inhibits both constitutive and Flt-3-stimulated Akt phosphorylation and cell proliferation in human acute myeloid leukemia (AML) blast cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting PI3Kδ, thereby reducing PIP3 synthesis and chemotaxis in neutrophils . It also inhibits Akt phosphorylation, a downstream target of PI3K, in AML blast cells .
Temporal Effects in Laboratory Settings
This compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, it has been shown to inhibit neutrophil chemotaxis and Akt phosphorylation in AML blast cells over time .
Dosage Effects in Animal Models
In mice, this compound has been shown to inhibit the allergic response in the back skin and ear . The effects of this compound vary with different dosages, with higher doses leading to more pronounced inhibition of allergic responses .
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway, where it inhibits the activity of PI3Kδ . This leads to a decrease in PIP3 synthesis, which in turn reduces Akt phosphorylation and affects downstream cellular processes .
Transport and Distribution
Given its role as a PI3Kδ inhibitor, it is likely that it is distributed to areas of the cell where PI3Kδ is active .
Subcellular Localization
As a PI3Kδ inhibitor, it is likely localized to the areas of the cell where PI3Kδ and its downstream targets, such as Akt, are found .
Preparation Methods
The synthesis of IC-87114 typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moiety, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of IC-87114 involves its interaction with molecular targets such as enzymes or receptors. The purine moiety may mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The quinazolinone structure can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and quinazolinone-based molecules. For example:
- (6-amino-9H-purin-9-yl)methanol
- (6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester
- {2-[(6-amino-9H-purin-9-yl)methoxy]ethoxy}(hydroxy)phosphoryl]methyl}phosphonic acid Compared to these compounds, IC-87114 offers a unique combination of structural features that may result in distinct biological activities and applications.
Properties
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHRHGTIBRNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190617 | |
Record name | IC-87114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371242-69-2 | |
Record name | IC 87114 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371242-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IC-87114 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371242692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IC-87114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IC-87114 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114)?
A1: 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114) is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). [, , ]
Q2: How does IC87114 interact with PI3Kδ?
A2: IC87114 binds to the catalytic subunit of PI3Kδ (p110δ), inhibiting its activity. This prevents the phosphorylation of downstream targets of the PI3K pathway, such as Akt, impacting various cellular processes like proliferation, survival, migration, and cytokine production. [, , , , , ]
Q3: Why is PI3Kδ a relevant target in the context of inflammatory and autoimmune diseases?
A3: PI3Kδ is predominantly expressed in leukocytes, playing a crucial role in their activation and function. Dysregulation of PI3Kδ signaling is implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target. [, , , , , , ]
Q4: What are the downstream effects of PI3Kδ inhibition by IC87114?
A4: Inhibiting PI3Kδ with IC87114 impacts multiple downstream processes, including:
- Reduced Inflammatory Cell Recruitment: IC87114 diminishes the trafficking and recruitment of inflammatory cells, particularly neutrophils and eosinophils, to sites of inflammation. This is achieved by downregulating adhesion molecule expression on both leukocytes and endothelial cells. [, , , , ]
- Suppressed Cytokine Production: IC87114 effectively inhibits the production of various pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, TNF-α, and IFN-γ, by interfering with signaling pathways involved in their expression. [, , , , , , ]
- Modulation of Immune Cell Function: IC87114 influences the function of various immune cells, including T cells, B cells, and macrophages, primarily by impacting their activation, proliferation, and cytokine production. [, , , ]
Q5: What is the molecular formula and weight of IC87114?
A5: The molecular formula of IC87114 is C22H19N7O, and its molecular weight is 397.43 g/mol.
Q6: What in vitro models have been used to study the effects of IC87114?
A6: IC87114 has been extensively studied in various in vitro models, including:
- Isolated primary cells: Researchers have utilized isolated primary cells, such as neutrophils, eosinophils, macrophages, T cells, and B cells, to elucidate the specific effects of IC87114 on these cell types. [, , , , ]
- Cell lines: Various cell lines, including human leukemic cell lines (e.g., MV4-11, MOLM-14, OCI-AML-3) and breast cancer cell lines (e.g., MCF-7, MDA-MB-231), have been employed to study the effects of IC87114 on cell proliferation, survival, migration, and signaling pathways. [, , , ]
- 3D cell culture models: Three-dimensional (3D) in vitro culture models, such as tumor spheroids, have been used to assess the effects of IC87114 on cell growth and morphology in a more physiologically relevant environment. []
Q7: What are some of the in vivo models used to investigate the efficacy of IC87114?
A7: Several animal models have been used to study IC87114 in the context of various diseases, including:
- Allergic airway inflammation: Models like ovalbumin-induced asthma in mice have demonstrated that IC87114 can reduce airway inflammation, hyperresponsiveness, and mucus production. [, , , ]
- Autoimmune diseases: In models like collagen-induced arthritis (CIA) in rats and experimental autoimmune encephalomyelitis (EAE) in mice, IC87114 has shown efficacy in reducing inflammation and disease severity. [, ]
- Type 1 Diabetes: Studies in non-obese diabetic (NOD) mice have shown that IC87114 can delay the onset and reduce the incidence of autoimmune diabetes. []
Q8: What are the key findings from in vivo studies on IC87114 in the context of respiratory diseases?
A8: In vivo studies using murine models of allergic airway inflammation, such as those induced by ovalbumin or cockroach antigen, have demonstrated that IC87114 can:
- Reduce Airway Inflammation: IC87114 significantly reduces the infiltration of inflammatory cells, especially eosinophils, into the airways and lung tissue. [, , ]
- Attenuate Airway Hyperresponsiveness: Treatment with IC87114 significantly decreases airway hyperresponsiveness to methacholine challenge, indicating an improvement in lung function. [, , ]
- Decrease Mucus Production: IC87114 effectively reduces mucus secretion in the airways, which is a hallmark feature of allergic airway inflammation. [, ]
- Suppress Pro-inflammatory Cytokine and Chemokine Levels: IC87114 significantly reduces the levels of various pro-inflammatory cytokines and chemokines in the lungs and bronchoalveolar lavage fluid, including IL-4, IL-5, IL-13, eotaxin-1, and MCP-1. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.